molecular formula C8H18OS B13544634 2-(Hexyloxy)ethane-1-thiol

2-(Hexyloxy)ethane-1-thiol

Cat. No.: B13544634
M. Wt: 162.30 g/mol
InChI Key: FPBRQEOVLDMJJP-UHFFFAOYSA-N
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Description

2-(Hexyloxy)ethane-1-thiol (HS-CH₂-CH₂-O-C₆H₁₃) is a thiol-containing compound featuring a hexyl ether group at the second carbon of the ethane backbone. Thiols are widely utilized for their nucleophilic and metal-coordinating properties, and the hexyloxy group likely enhances hydrophobicity compared to shorter-chain analogs, making it suitable for applications requiring lipophilic interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hexyloxy)ethane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-bromohexane with sodium hydrosulfide in the presence of a suitable solvent. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion acts as a nucleophile, displacing the bromide ion from 1-bromohexane to form the desired thiol .

Industrial Production Methods

In industrial settings, the preparation of thiols often involves the use of thiourea as a sulfur source. The reaction of thiourea with an alkyl halide, such as 1-bromohexane, forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the thiol product. This method is advantageous as it minimizes the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.

    Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents like zinc and hydrochloric acid.

    Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).

Common Reagents and Conditions

    Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reducing Agents: Zinc, hydrochloric acid.

    Nucleophiles: Sodium hydrosulfide, thiourea

Major Products Formed

    Disulfides: Formed from the oxidation of thiols.

    Thioethers (Sulfides): Formed from nucleophilic substitution reactions with alkyl halides.

Scientific Research Applications

2-(Hexyloxy)ethane-1-thiol is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties.

    Pharmaceutical Research: The compound is investigated for its potential therapeutic applications and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)ethane-1-thiol involves its thiol group, which can undergo oxidation and reduction reactions. The thiol group can form disulfide bonds, which are crucial in various biological processes. The compound’s reactivity is influenced by the polarizability of the sulfur atom, making it a strong nucleophile and an effective participant in substitution reactions .

Comparison with Similar Compounds

Structural and Functional Differences

2-(But-3-en-1-yloxy)ethane-1-thiol

  • Structure : Contains a butenyloxy group (C₄H₇O) instead of hexyloxy.
  • Properties : Molecular weight 132.2 g/mol; the unsaturated bond in the butenyl chain may increase reactivity in addition or polymerization reactions.
  • Applications : Primarily used as a research chemical, though discontinued commercial availability limits its current use .

2-(1H-Imidazol-1-yl)ethane-1-thiol

  • Properties : Molecular weight 128.195 g/mol; polar due to the imidazole group.
  • Applications: Likely employed in coordination chemistry or as a ligand in organometallic synthesis .

S-(1R,3R)-Chrysanthemoyl 2-(1H-imidazol-1-yl)ethane-1-thiol

  • Structure : Combines a chrysanthemoyl ester and imidazole-thiol group.
  • Properties: Higher molecular weight due to the chrysanthemoyl moiety (terpenoid derivative).
  • Applications : Intermediate in pyrethrin analog synthesis, leveraging thiol reactivity for esterification .

2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP)

  • Structure : Pyrrole-substituted thiol with methyl groups.
  • Properties : Forms disulfide (SSP) via oxidative coupling.
  • Applications : Functionalizes carbon black in elastomers to enhance dynamic modulus and reduce hysteresis .

2-(Dimethylamino)ethane-1-thiol Hydrochloride

  • Structure: Features a dimethylamino group (N(CH₃)₂), introducing basicity.
  • Properties : Hydrochloride salt enhances solubility in polar solvents.
  • Applications: Key intermediate in synthesizing cationic amphiphilic meroterpenoids with antibacterial activity .

2-Ethoxyethane-1-thiol

  • Structure : Shorter ethoxy (C₂H₅O) chain.
  • Properties : Lower molecular weight and higher volatility compared to hexyloxy analogs.
  • Applications : Metal ion complexation, leveraging thiol’s affinity for soft metals .

Comparative Data Table

Compound Name Substituent Group Molecular Weight (g/mol) Key Applications Reference
2-(Hexyloxy)ethane-1-thiol Hexyloxy ~162.3 (estimated) Organic synthesis, surfactants -
2-(But-3-en-1-yloxy)ethane-1-thiol Butenyloxy 132.2 Discontinued research chemical
2-(1H-Imidazol-1-yl)ethane-1-thiol Imidazol-1-yl 128.195 Coordination chemistry
SHP (pyrrole derivative) 2,5-Dimethyl-pyrrol-1-yl ~154 (estimated) Elastomer functionalization
2-(Dimethylamino)ethane-1-thiol HCl Dimethylamino ~141.7 (estimated) Antimicrobial agent synthesis
2-Ethoxyethane-1-thiol Ethoxy ~106.2 (estimated) Metal ion complexation

Key Findings

Chain Length and Hydrophobicity: Longer alkyl chains (e.g., hexyloxy) enhance lipophilicity, favoring membrane interactions or use in non-polar solvents. Ethoxy and butenyloxy analogs are more volatile .

Functional Group Reactivity :

  • Imidazole and pyrrole substituents enable metal coordination and π-π stacking, critical in materials science .
  • Thiol groups in SHP form disulfide bonds, enabling crosslinking in polymers .

Biological Activity: Dimethylamino-thiol derivatives exhibit antimicrobial properties when incorporated into amphiphilic structures .

Properties

Molecular Formula

C8H18OS

Molecular Weight

162.30 g/mol

IUPAC Name

2-hexoxyethanethiol

InChI

InChI=1S/C8H18OS/c1-2-3-4-5-6-9-7-8-10/h10H,2-8H2,1H3

InChI Key

FPBRQEOVLDMJJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCS

Origin of Product

United States

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